![molecular formula C9H18O3 B14221207 Oxetane, 3-ethyl-3-[(2-methoxyethoxy)methyl]- CAS No. 618887-33-5](/img/structure/B14221207.png)
Oxetane, 3-ethyl-3-[(2-methoxyethoxy)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxetane, 3-ethyl-3-[(2-methoxyethoxy)methyl]-: is a chemical compound with the molecular formula C9H18O3. It belongs to the class of oxetanes, which are four-membered cyclic ethers. This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Oxetane, 3-ethyl-3-[(2-methoxyethoxy)methyl]- typically involves the reaction of 3-ethyl-3-oxetanemethanol with epichlorohydrin. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reactants and control the reaction conditions. The product is then purified using standard techniques such as distillation or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Oxetane, 3-ethyl-3-[(2-methoxyethoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, Oxetane, 3-ethyl-3-[(2-methoxyethoxy)methyl]- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical compounds .
Biology: In biological research, this compound is used in the study of enzyme mechanisms and as a substrate in various biochemical assays .
Industry: Industrially, it is used in the production of polymers and coatings. Its ability to undergo polymerization makes it valuable in the creation of high-performance materials .
Mécanisme D'action
The mechanism of action of Oxetane, 3-ethyl-3-[(2-methoxyethoxy)methyl]- involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various products. The pathways involved depend on the specific application and the conditions under which the compound is used .
Comparaison Avec Des Composés Similaires
- Oxetane, 3-ethyl-3-[(2-oxiranylmethoxy)methyl]-
- 3-Ethyl-3-oxetanemethanol
- Oxetane-3-methanol
Comparison: Compared to these similar compounds, Oxetane, 3-ethyl-3-[(2-methoxyethoxy)methyl]- has unique properties due to the presence of the methoxyethoxy group. This group enhances its solubility and reactivity, making it more versatile in various applications .
Propriétés
Numéro CAS |
618887-33-5 |
|---|---|
Formule moléculaire |
C9H18O3 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
3-ethyl-3-(2-methoxyethoxymethyl)oxetane |
InChI |
InChI=1S/C9H18O3/c1-3-9(7-12-8-9)6-11-5-4-10-2/h3-8H2,1-2H3 |
Clé InChI |
BTTYWYQBINFFBR-UHFFFAOYSA-N |
SMILES canonique |
CCC1(COC1)COCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Piperazine, 1-(3-chlorophenyl)-4-[(3-phenyl-1H-pyrrol-2-yl)carbonyl]-](/img/structure/B14221126.png)

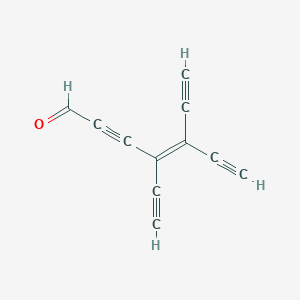

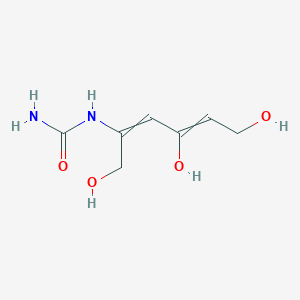
![6-Ethyl-3-{[(pyridin-4-yl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one](/img/structure/B14221167.png)
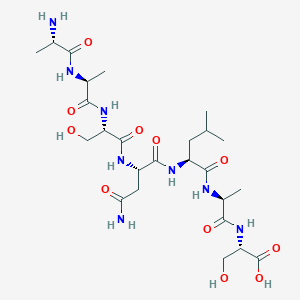
![5-Amino-3-[4-(propan-2-yl)anilino]-1H-pyrazole-4-carbonitrile](/img/structure/B14221183.png)
![Trimethoxy[3-(6-oxabicyclo[3.1.0]hexan-2-yl)propyl]silane](/img/structure/B14221190.png)
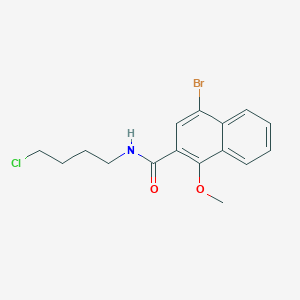
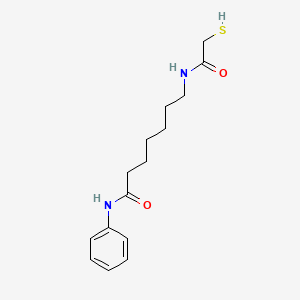

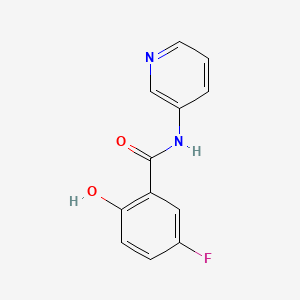
![Fluoro[bis(trifluoromethyl)]alumane](/img/structure/B14221213.png)
